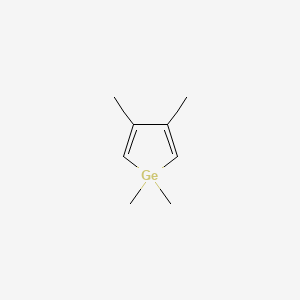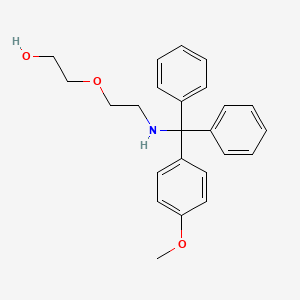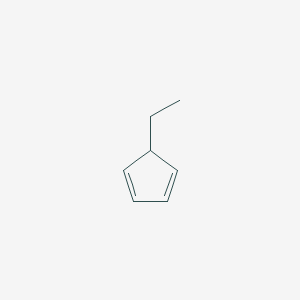
1,3-Cyclopentadiene, 5-ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 5-ethyl is an organic compound with the molecular formula C₇H₁₀. It is a derivative of cyclopentadiene, where an ethyl group is attached to the fifth carbon atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 5-ethyl can be synthesized through various methods. One common method involves the reaction of cyclopentadiene with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature and involves the use of tetrabutylammonium bromide as a phase transfer catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Cyclopentadiene, 5-ethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ethylcyclopentanone, while substitution reactions can produce a variety of substituted cyclopentadienes .
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 5-ethyl has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,3-Cyclopentadiene, 5-ethyl exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in conjugation and aromaticity, influencing its reactivity and stability. The pathways involved often include the formation of reactive intermediates that can undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclopentadiene: The parent compound without the ethyl group.
5,5-Dimethyl-1,3-cyclopentadiene: A derivative with two methyl groups at the fifth carbon.
1,2-Disubstituted Cyclopentadienes: Compounds with substitutions at the first and second carbon atoms
Uniqueness: 1,3-Cyclopentadiene, 5-ethyl is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
22516-13-8 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3-7H,2H2,1H3 |
InChI-Schlüssel |
CLRIMWMVEVYXAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



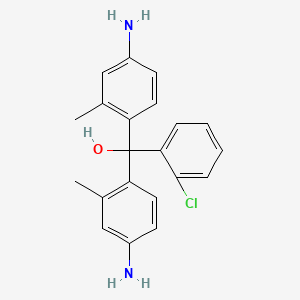
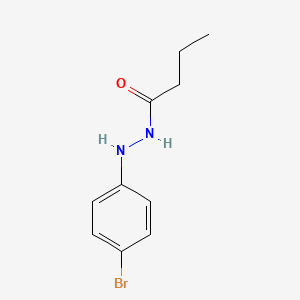

![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)

![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
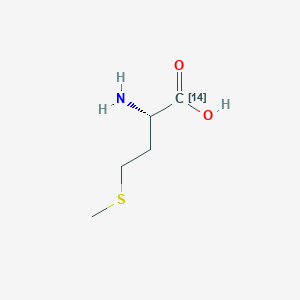
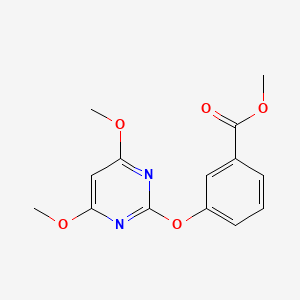
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)

